4-Androsten-7alpha-ol-3,17-dione
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Overview
Description
4-Androsten-7alpha-ol-3,17-dione is a steroidal compound that plays a significant role in the biosynthesis of various steroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Androsten-7alpha-ol-3,17-dione can be synthesized through the biotransformation of phytosterols using engineered Mycobacterium strains. This process involves the conversion of phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale fermentation processes. These processes utilize genetically modified microorganisms to convert phytosterols into the desired steroidal compounds. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Androsten-7alpha-ol-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized steroidal derivatives.
Reduction: Reduction reactions can produce more reduced forms of the compound, such as testosterone.
Substitution: Substitution reactions can introduce different functional groups into the steroidal backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used to introduce new functional groups.
Major Products Formed
Oxidation: Products include oxidized steroids like 4-androstene-3,17-dione.
Reduction: Major products include testosterone and other reduced steroids.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
4-Androsten-7alpha-ol-3,17-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: Studies focus on its role in steroid biosynthesis and metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and as an intermediate in the synthesis of steroidal drugs.
Industry: It is used in the production of steroidal pharmaceuticals and as a starting material for the synthesis of other valuable compounds
Mechanism of Action
4-Androsten-7alpha-ol-3,17-dione exerts its effects by interacting with specific enzymes and receptors involved in steroid biosynthesis. It serves as a substrate for enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase, which catalyze its conversion into other steroidal compounds. These interactions play a crucial role in regulating the levels of various steroid hormones in the body .
Comparison with Similar Compounds
Similar Compounds
4-Androstene-3,17-dione: A closely related compound used in the synthesis of testosterone and other steroids.
1,4-Androstadiene-3,17-dione: Another related compound with similar applications in steroid synthesis.
9alpha-Hydroxyl-4-androstene-3,17-dione: A hydroxylated derivative with unique properties
Uniqueness
4-Androsten-7alpha-ol-3,17-dione is unique due to its specific hydroxylation at the 7alpha position, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with enzymes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17-,18-,19-/m0/s1 |
InChI Key |
LFWLQMQUJQUZBD-UOEDLQKQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(CC4=CC(=O)CC[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O |
Origin of Product |
United States |
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